molecular formula C8H10FNO2S B3243382 2-Fluoro-6-methanesulfonyl-benzylamine CAS No. 1564824-85-6

2-Fluoro-6-methanesulfonyl-benzylamine

Cat. No.: B3243382
CAS No.: 1564824-85-6
M. Wt: 203.24 g/mol
InChI Key: BBLCCYMGRBODHK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methanesulfonyl-benzylamine is an organic compound with the molecular formula C8H10FNO2S It is characterized by the presence of a fluorine atom and a methanesulfonyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-6-methanesulfonyl-benzylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methanesulfonyl-benzylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation-reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Fluoro-6-methanesulfonyl-benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methanesulfonyl-benzylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-benzylamine: Lacks the methanesulfonyl group.

    6-Methanesulfonyl-benzylamine: Lacks the fluorine atom.

    2-Fluoro-6-methanesulfonyl-aniline: Similar structure but with an aniline backbone.

Uniqueness

2-Fluoro-6-methanesulfonyl-benzylamine is unique due to the combined presence of both the fluorine atom and the methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-fluoro-6-methylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLCCYMGRBODHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-6-methanesulfonyl-benzylamine
Reactant of Route 2
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2-Fluoro-6-methanesulfonyl-benzylamine
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2-Fluoro-6-methanesulfonyl-benzylamine
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2-Fluoro-6-methanesulfonyl-benzylamine
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Reactant of Route 6
2-Fluoro-6-methanesulfonyl-benzylamine

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